Cas no 172685-49-3 (1,2,10,11,12-Pentahydroxyhomoaporphine; (S)-form, 1,2,10,11-Tetra-Me ether, N-oxide(β-))

172685-49-3 structure
Produktname:1,2,10,11,12-Pentahydroxyhomoaporphine; (S)-form, 1,2,10,11-Tetra-Me ether, N-oxide(β-)
CAS-Nr.:172685-49-3
MF:C22H27NO6
MW:401.452886819839
CID:6717492
1,2,10,11,12-Pentahydroxyhomoaporphine; (S)-form, 1,2,10,11-Tetra-Me ether, N-oxide(β-) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1,2,10,11,12-Pentahydroxyhomoaporphine; (S)-form, 1,2,10,11-Tetra-Me ether, N-oxide(β-)
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- Inchi: 1S/C22H27NO6/c1-23(25)9-8-13-11-15(26-2)21(28-4)19-17(13)14(23)7-6-12-10-16(27-3)22(29-5)20(24)18(12)19/h10-11,14,24H,6-9H2,1-5H3
- InChI-Schlüssel: FUNLEDLUXZKCSJ-UHFFFAOYSA-N
- Lächelt: COC1C(OC)=C2C3C(CCC4C2=C(O)C(OC)=C(OC)C=4)[N+]([O-])(C)CCC=3C=1
1,2,10,11,12-Pentahydroxyhomoaporphine; (S)-form, 1,2,10,11-Tetra-Me ether, N-oxide(β-) Verwandte Literatur
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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